(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13829559
InChI: InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC(CO)N
Molecular Formula: C9H23NO2Si
Molecular Weight: 205.37 g/mol

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol

CAS No.:

Cat. No.: VC13829559

Molecular Formula: C9H23NO2Si

Molecular Weight: 205.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol -

Specification

Molecular Formula C9H23NO2Si
Molecular Weight 205.37 g/mol
IUPAC Name 2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Standard InChI InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3
Standard InChI Key LPLDCSWTBSTLOX-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC(CO)N
Canonical SMILES CC(C)(C)[Si](C)(C)OCC(CO)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol consists of a three-carbon backbone with an amino group (-NH2_2) at the second carbon, a hydroxyl group (-OH) at the first carbon, and a TBS-protected oxygen at the third carbon (Figure 1). The TBS group ((CH3)3C-Si(CH3)2-O-\text{(CH}_3\text{)}_3\text{C-Si(CH}_3\text{)}_2\text{-O-}) enhances the compound’s stability by protecting the hydroxyl group from undesired reactions during synthetic processes .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H23NO2Si\text{C}_9\text{H}_{23}\text{NO}_2\text{Si}
Molecular Weight205.37 g/mol
InChI KeyLPLDCSWTBSTLOX-MRVPVSSYSA-N
SMILES NotationCC(C)(C)Si(C)OCC@HCO

The stereochemistry at the second carbon (R-configuration) is critical for its function in enantioselective reactions. The InChI key and SMILES string confirm the absolute configuration, which influences its interactions in chiral environments .

Stereochemical Comparison with Analogues

The (S)-enantiomer of structurally related compounds, such as (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol (CAS 113534-13-7), exhibits distinct reactivity patterns due to mirror-image stereochemistry . For instance, Yamamoto et al. demonstrated that minor stereochemical alterations in TBS-protected alcohols significantly impact their efficacy as ligands in asymmetric catalysis .

Synthesis and Optimization

Patent-Based Synthesis Route

A high-yielding synthesis of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is detailed in Chinese Patent CN108707080 . The procedure involves the reduction of an intermediate using sodium borohydride (NaBH4\text{NaBH}_4) and iodine (I2\text{I}_2) in tetrahydrofuran (THF) and methanol (CH3OH\text{CH}_3\text{OH}):

Table 2: Reaction Conditions and Steps

ParameterDetailSource
ReactantsIntermediate 2219g, THF, methanol, NaBH4_4, I2_2
Temperature0–5°C (initial), reflux
Time2 hours
Work-UpEthyl acetate extraction, brine wash, Na2_2SO4_4 drying
Yield97.5%

The reaction begins with cooling the mixture to 0–5°C to control exothermicity, followed by dropwise addition of iodine in THF. Refluxing ensures complete reduction, monitored by thin-layer chromatography (TLC). The high yield underscores the efficiency of NaBH4_4-I2_2 systems in selectively reducing imine intermediates while preserving the TBS group .

Mechanistic Insights

Iodine acts as a Lewis acid, polarizing the carbonyl group of the intermediate and facilitating hydride transfer from NaBH4_4. The TBS group’s steric bulk prevents undesired side reactions, such as over-reduction or silyl ether cleavage . This synergy between reagents and protecting group strategy is pivotal for scalability.

Physicochemical Properties

Stability and Solubility

While explicit data on melting/boiling points are scarce, the compound’s stability in organic solvents like THF and ethyl acetate is inferred from its synthesis . Analogues such as 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol (CAS 73842-99-6) are stored at 2–8°C to prevent degradation, suggesting similar recommendations for the title compound .

Table 3: Comparative Solubility Data

CompoundSolubility ProfileSource
(R)-2-Amino-3-[(TBS)oxy]-1-propanolSoluble in THF, ethyl acetate
3-[(TBS)oxy]-1-propanolSoluble in DMSO, PEG300

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chiral amino alcohols are pivotal in synthesizing β-blockers, antiviral agents, and enzyme inhibitors. The TBS group’s orthogonal protection strategy enables sequential functionalization of polyol frameworks, a common motif in bioactive molecules .

Asymmetric Catalysis

The compound’s amino and hydroxyl groups can coordinate metal catalysts, enhancing enantioselectivity in reactions such as epoxidations and aldol additions. For example, Zhang et al. utilized similar TBS-protected amino alcohols to achieve >90% enantiomeric excess in ketone reductions .

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